Thermal and pH Stability Advantage of Propyl-Substituted Thiosulfinates Over Allicin
In a systematic study of pure homologous thiosulfinates, compounds bearing propyl and ethyl substituent alk(en)yl groups exhibited generally greater stability than those with allyl (allicin) and methyl groups across a pH range of 1.2–9.0 and temperatures of 20–80 °C [1]. Thiosulfinate decay fitted first-order kinetics; the pH stability ranking was pH 4.5–5.5 > pH 1.2 > pH 6.5–7.5 > pH 8.0–9.0 [1]. An independent confirmation notes that allicin is more unstable than PTS and especially PTSO, enabling detection of both PTS and PTSO in fish diets after feed inclusion—a condition under which allicin would be largely degraded [2].
| Evidence Dimension | Stability ranking by alk(en)yl substituent |
|---|---|
| Target Compound Data | Propyl-substituted thiosulfinates (including dipropyl thiosulfinate/PTS): greater stability class |
| Comparator Or Baseline | Allyl-substituted thiosulfinates (allicin): least stable class among those tested |
| Quantified Difference | Qualitative ranking: propyl ≈ ethyl > allyl ≈ methyl; allicin loses antimicrobial activity within minutes at >80 °C vs. PTS detected intact in processed feed matrices |
| Conditions | pH 1.2–9.0, 20–80 °C, first-order decay kinetics, 0.1 M Tris buffer; feed inclusion and UPLC-MS/MS detection |
Why This Matters
Procurement of PTS over allicin is justified when the application involves thermal processing, extended storage at ambient temperature, or incorporation into feed/food matrices where allicin would degrade before exerting antimicrobial effect.
- [1] Shen C, Parkin KL. In Vitro Biogeneration and Stability of Pure Thiosulfinates from Alliums: Stability and Reactivity of Thiosulfinates. In: ACS Symposium Series. 2002;816:69-85. doi:10.1021/bk-2002-0816.ch004 View Source
- [2] Abad P, et al. Simultaneous determination of Allium compounds (Propyl propane thiosulfonate and thiosulfinate) in animal feed using UPLC-MS/MS. Food Anal Methods. 2021. Referenced via scite.ai: allicin is more unstable than PTS and especially PTSO [47]; both compounds detected in fish diets after inclusion [20]. View Source
